Technical Whitepaper: 2-Fluoro-5-iodonitrobenzene as a Versatile Scaffold
Technical Whitepaper: 2-Fluoro-5-iodonitrobenzene as a Versatile Scaffold
Executive Summary
2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a high-value trisubstituted arene scaffold characterized by its unique "orthogonal reactivity triad." Possessing three distinct functional handles—a labile fluorine atom activated for nucleophilic aromatic substitution (
Physicochemical Profile
The utility of 2-fluoro-5-iodonitrobenzene stems from its electronic structure. The nitro group at the C1 position (relative to the ring system nomenclature often used in synthesis discussions) strongly withdraws electron density, activating the ortho-fluorine toward nucleophilic attack while simultaneously directing electrophilic substitutions to the meta position relative to itself (though in this pre-functionalized scaffold, the positions are fixed).
Table 1: Key Physical Properties[1][2]
| Property | Value | Source/Notes |
| Appearance | Pale yellow to orange crystalline solid | Experimental (Apollo Scientific) |
| Melting Point | 34–36 °C | Experimental |
| Boiling Point | ~110 °C at 4 mmHg (Predicted: >300 °C at 760 mmHg) | Vacuum distillation recommended to avoid decomposition |
| Molecular Weight | 267.00 g/mol | Calculated |
| Density | ~2.09 g/cm³ (Predicted) | High density due to iodine content |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in Water | Lipophilic nature |
| Electronic Character | Highly electron-deficient ring |
Structural Analysis
-
C-F Bond: Highly polarized and weakened by the ortho-nitro group (
, effects), making it an excellent leaving group for amines and thiols. -
C-I Bond: The weakest bond on the ring (Bond Dissociation Energy ~65 kcal/mol), facilitating oxidative addition by Pd(0) species under mild conditions.
-
Nitro Group: Provides the electronic activation for the fluorine and serves as a masked aniline, which can be revealed via reduction (Zn/AcOH or
/Pd).
Synthetic Accessibility & Manufacturing
The synthesis of 2-fluoro-5-iodonitrobenzene is typically achieved through the electrophilic iodination of 2-fluoronitrobenzene. The directing effects of the substituents align to favor the 5-position (para to the fluorine, meta to the nitro group).
Industrial Route:
-
Starting Material: 1-Fluoro-2-nitrobenzene (CAS 1493-27-2).[1]
-
Reagents: Iodine (
) with an oxidant (e.g., or / mixtures) or N-Iodosuccinimide (NIS) in triflic acid. -
Regiochemistry: The fluorine atom is an ortho/para director, and the nitro group is a meta director. Both directing effects converge on the position para to the fluorine (position 5 relative to the nitro group at 1, fluorine at 2).
Reactivity & Chemoselectivity (The Core)
The power of this scaffold lies in its chemoselectivity . A researcher can selectively engage one functional group while leaving the others intact.[2][3][4] This orthogonality is critical for diversity-oriented synthesis (DOS).
The Reactivity Triad
-
Path A: Nucleophilic Aromatic Substitution (
)-
Trigger: Mild bases (
, ) and nucleophiles (amines, thiols). -
Selectivity: Occurs without affecting the C-I or
groups. The fluorine is displaced exclusively due to the ortho-nitro activation.
-
-
Path B: Palladium-Catalyzed Cross-Coupling
-
Trigger: Pd(0) catalyst, Ligand, Boronic acid (Suzuki) or Alkyne (Sonogashira).
-
Selectivity: The C-I bond reacts preferentially over C-F or
. Note: Strong bases in coupling reactions can trigger competitive if nucleophilic solvents are used, so non-nucleophilic bases are preferred.
-
-
Path C: Nitro Reduction
-
Trigger: Zn/AcOH,
, or . -
Selectivity: Reduces
to . Crucial: Catalytic hydrogenation ( /Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-I bond). Chemoselective metal-mediated reduction (Zn or Fe) is required to preserve the iodine.
-
Visualization: Chemoselective Workflow
Figure 1: The chemoselective divergence of the 2-fluoro-5-iodonitrobenzene scaffold.[3][5] Note that Path C requires specific conditions to avoid deiodination.
Experimental Protocols
Protocol A: Synthesis of N-Alkylated Adducts via
Context: This reaction is the first step in synthesizing tryptophan mimics, displacing the fluorine with an amino acid derivative.
Materials:
-
2-Fluoro-5-iodonitrobenzene (1.0 equiv)
-
Amine Nucleophile (e.g., N-Boc-3-aminoalanine methyl ester) (1.0–1.2 equiv)
-
Triethylamine (
) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the amine nucleophile in dry MeCN under an inert atmosphere (
or Ar). -
Add triethylamine followed by 2-fluoro-5-iodonitrobenzene.
-
Heat the mixture to reflux (approx. 80°C) for 18 hours. The reaction color typically deepens to yellow/orange.
-
Monitor: TLC or LC-MS should show complete consumption of the fluoride starting material.
-
Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water (
) and brine.[4] Dry over and concentrate. -
Yield: Typically 75–85%.
Protocol B: Chemoselective Nitro Reduction (Preserving C-I)
Context: Reducing the nitro group to an aniline without cleaving the iodine bond is critical. Standard catalytic hydrogenation (
Materials:
-
Nitro-arene substrate (from Protocol A)
-
Zinc Dust (<10 micron) (10.0 equiv)
-
Acetic Acid (AcOH) / Methanol (MeOH) (1:5 ratio)
Procedure:
-
Dissolve the nitro compound in MeOH.
-
Cool the solution to 0°C in an ice bath.
-
Add Zinc dust in portions, followed by the dropwise addition of Acetic Acid.
-
Stir vigorously at 0°C to Room Temperature for 1–2 hours.
-
Validation: LC-MS must confirm the mass of
(reduction) and the isotopic pattern of Iodine. If the mass is , over-reduction occurred. -
Workup: Filter through a Celite pad to remove Zinc. Neutralize filtrate with saturated
. Extract with DCM.
Applications in Medicinal Chemistry
Fluorescent Unnatural Amino Acids
2-Fluoro-5-iodonitrobenzene is a primary building block for creating benzotriazole-derived amino acids .
-
Sequence:
with amino-alanine Nitro Reduction Diazotization/Cyclization Sonogashira Coupling. -
Result: This yields highly conjugated, fluorescent tryptophan mimics used to probe protein-protein interactions and local polarity in biological systems.[6]
Proteomics Probes
The scaffold is used to synthesize activity-based probes. The iodine allows for the attachment of "click" handles (alkynes/azides) or fluorophores, while the fluoro-nitro core can be tuned to react with specific nucleophilic residues (cysteine/lysine) in proteomes.
Handling, Safety, & Stability
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability:
-
Light Sensitivity: Iodinated aromatics can be light-sensitive. Store in amber vials or wrapped in foil.
-
Temperature: Store at 2–8°C. The melting point is near ambient temperature (34–36°C); improper storage may lead to melting and resolidification, which can complicate handling.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
Disposal:
-
Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived
-Amino Acids. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] -
Synthesis of Unn
-amino acids (PhD Thesis). Source: University of Glasgow (Enlighten Theses). URL:[Link]
Sources
- 1. 2-Fluoro-5-iodonitrobenzene CAS#: 364-75-0 [amp.chemicalbook.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitroaniline | 364-76-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
